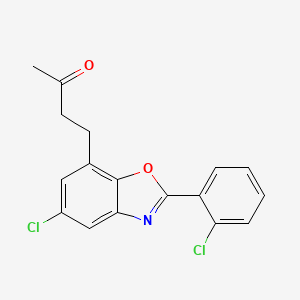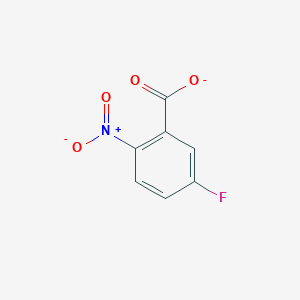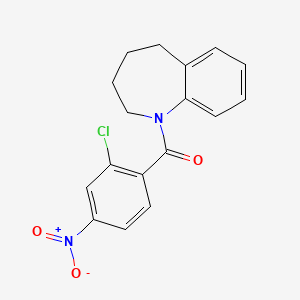
(4-(Phenanthren-9-yl)phenyl)boronic acid
Vue d'ensemble
Description
(4-(Phenanthren-9-yl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a phenanthrene moiety attached to a phenyl ring, which is further bonded to a boronic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Phenanthren-9-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst. The general reaction conditions include:
Reagents: Aryl halide (e.g., 4-bromophenanthrene), boronic acid (e.g., phenylboronic acid), palladium catalyst (e.g., palladium(II) acetate), and a base (e.g., potassium carbonate).
Solvent: Common solvents include toluene, ethanol, or a mixture of water and an organic solvent.
Temperature: The reaction is typically carried out at elevated temperatures, around 80-100°C.
Time: The reaction time can vary but usually ranges from several hours to overnight.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(Phenanthren-9-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: Forms carbon-carbon bonds with aryl halides.
Oxidation: Converts the boronic acid group to a hydroxyl group.
Reduction: Reduces the phenanthrene moiety to form dihydrophenanthrene derivatives.
Substitution: The boronic acid group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly employed.
Substitution: Various nucleophiles can be used, including amines and alcohols, under basic conditions.
Major Products
Suzuki-Miyaura Coupling: Produces biaryl compounds.
Oxidation: Yields phenolic derivatives.
Reduction: Forms dihydrophenanthrene derivatives.
Substitution: Results in functionalized phenanthrene derivatives.
Applications De Recherche Scientifique
(4-(Phenanthren-9-yl)phenyl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the phenanthrene moiety.
Medicine: Explored for its role in drug discovery and development, particularly in the synthesis of biologically active compounds.
Industry: Utilized in the production of advanced materials, including organic semiconductors and polymers.
Mécanisme D'action
The mechanism of action of (4-(Phenanthren-9-yl)phenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. This intermediate facilitates the transfer of the phenyl group to the target molecule, enabling the formation of new carbon-carbon bonds. The phenanthrene moiety can also participate in π-π interactions, enhancing the compound’s reactivity and selectivity in certain reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Lacks the phenanthrene moiety, making it less versatile in certain applications.
Naphthylboronic acid: Contains a naphthalene ring instead of phenanthrene, affecting its electronic properties.
Anthracenylboronic acid: Features an anthracene ring, which has different photophysical properties compared to phenanthrene.
Uniqueness
(4-(Phenanthren-9-yl)phenyl)boronic acid is unique due to the presence of the phenanthrene moiety, which imparts distinct electronic and photophysical properties. This makes it particularly useful in applications requiring fluorescence or specific electronic characteristics.
Propriétés
Formule moléculaire |
C20H15BO2 |
|---|---|
Poids moléculaire |
298.1 g/mol |
Nom IUPAC |
(4-phenanthren-9-ylphenyl)boronic acid |
InChI |
InChI=1S/C20H15BO2/c22-21(23)16-11-9-14(10-12-16)20-13-15-5-1-2-6-17(15)18-7-3-4-8-19(18)20/h1-13,22-23H |
Clé InChI |
BRMXCUCHGKWTIO-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)C2=CC3=CC=CC=C3C4=CC=CC=C42)(O)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(Methylsulfanyl)methyl]-4H-1-benzopyran-4-one](/img/structure/B8730359.png)



![2-Thiazolemethanol, 4-[4-(trifluoromethyl)phenyl]-](/img/structure/B8730396.png)




